An In-depth Technical Guide on the Physicochemical Properties of Meloxicam Sodium for Research
An In-depth Technical Guide on the Physicochemical Properties of Meloxicam Sodium for Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of meloxicam sodium, a non-steroidal anti-inflammatory drug (NSAID). This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development by consolidating essential data, outlining detailed experimental protocols, and visualizing key pathways.
Meloxicam, a member of the oxicam class, is known for its preferential inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1).[1][2] Its sodium salt form is often utilized in pharmaceutical formulations. A thorough understanding of its physicochemical characteristics is critical for formulation development, quality control, and predicting its behavior in biological systems.
Physicochemical Data of Meloxicam and Meloxicam Sodium
The following table summarizes the key physicochemical properties of meloxicam and its sodium salt, compiled from various scientific sources.
| Property | Meloxicam | Meloxicam Sodium |
| Molecular Formula | C₁₄H₁₃N₃O₄S₂[3] | C₁₄H₁₂N₃NaO₄S₂[4] |
| Molecular Weight | 351.4 g/mol [5] | 373.38 g/mol [6] |
| Appearance | Pastel yellow solid[5] | - |
| Melting Point | 254-262.5 °C (decomposes)[3][7][8] | - |
| pKa | 1.1 and 4.2[3][5]. Other reported values include 4.08 and a range of 4.021 to 4.161 depending on the experimental conditions.[9][10][11][12] | - |
| Solubility | Water: Practically insoluble (0.003414 mg/mL at 25°C, 6.58 µg/mL at 25°C).[7][13] Higher solubility is observed in strong acids and bases.[3][5] Methanol: Very slightly soluble.[5][8] DMSO & Dimethylformamide: ~20 mg/mL.[14] Supercritical CO₂: 4.41 × 10⁻⁶ to 12.76 × 10⁻⁶ (mole fraction) at 303-323 K and 14.9-25.5 MPa.[15] | Water (pH 7.4): >56 µg/mL.[4] For the hydrate form, >58.7 µg/mL at pH 7.4.[16] |
| Partition Coefficient | log P (n-octanol/buffer pH 7.4) = 0.1[3][5] | - |
| Polymorphism | Exists in multiple polymorphic forms (I, II, III, IV, V), with Form I being the most common in pharmaceutical preparations.[17][18] These forms can differ in stability, solubility, and melting point.[18] Form III is a metastable phase that converts to Form I at approximately 200°C.[17] | - |
| Stability | Stable under ambient light, ambient dark, and refrigerated (4°C) conditions when diluted in water for at least 7 days.[19][20] It is incompatible with strong oxidizing agents.[3] Minor degradation occurs under acidic conditions.[21] | Stable for short periods at 0-4°C and for longer terms at -20°C.[22] |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties of meloxicam sodium are outlined below.
Determination of Saturation Solubility
This protocol is adapted from a study on meloxicam solid dispersions.[7]
Objective: To determine the saturation solubility of meloxicam sodium in a specific solvent (e.g., distilled water).
Materials:
-
Meloxicam sodium powder
-
Distilled water (or other solvent of interest)
-
Volumetric flasks (25 mL)
-
Magnetic stirrer and stir bars
-
Water bath shaker maintained at a constant temperature (e.g., 25 °C or 37 °C)
-
0.22 µm syringe filters
-
UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of meloxicam sodium to a volumetric flask containing a known volume (e.g., 20 mL) of the solvent.
-
Place the flask in a water bath shaker set to a constant temperature (e.g., 25 °C) and stir at a constant speed (e.g., 100 rpm) for an extended period (e.g., 48 hours) to ensure equilibrium is reached.[7]
-
After the incubation period, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtrate with the solvent as necessary to bring the concentration within the linear range of the spectrophotometer.
-
Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for meloxicam, which is approximately 362 nm.[7]
-
Calculate the concentration of meloxicam sodium in the sample using a pre-established calibration curve.
-
The experiment should be performed in triplicate, and the mean value and standard deviation should be reported.[7]
pKa Determination by RP-HPLC
This protocol is based on a study determining the pKa values of oxicams using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).[10][12]
Objective: To determine the acid dissociation constant (pKa) of meloxicam.
Materials:
-
Meloxicam
-
HPLC system with a UV detector and a C18 column
-
Mobile phase components: Tetrahydrofuran (THF) and water
-
pH meter
-
Buffers of various pH values
-
Uracil (as an unretained marker)
Procedure:
-
Prepare a series of mobile phases consisting of different ratios of THF and water (e.g., 30:70, 35:65, 40:60 v/v).[10]
-
For each mobile phase composition, prepare a set of solutions with varying pH values.
-
Prepare a standard solution of meloxicam and a solution of uracil.
-
Equilibrate the HPLC system with the first mobile phase.
-
Inject the uracil solution to determine the column dead time (t₀).
-
Inject the meloxicam solution at each pH value and record the retention time (tᵣ).
-
Calculate the capacity factor (k) for meloxicam at each pH using the formula: k = (tᵣ - t₀) / t₀.
-
Plot the capacity factor (k) against the pH of the mobile phase.
-
The pKa value corresponds to the pH at the inflection point of the resulting sigmoidal curve. This can be determined by non-linear regression analysis.
-
Repeat the procedure for each mobile phase composition to assess the effect of the organic modifier.
-
The pKa in a purely aqueous medium can be estimated by extrapolating the pKa values obtained in the different THF-water mixtures to 0% THF.[10][12]
Thermal Analysis by Differential Scanning Calorimetry (DSC)
This protocol is based on studies involving the thermal analysis of meloxicam.[7][23][24]
Objective: To determine the melting point and investigate the polymorphic forms of meloxicam.
Materials:
-
Meloxicam powder
-
Differential Scanning Calorimeter (DSC)
-
Aluminum pans and lids
-
Inert gas supply (e.g., nitrogen)
Procedure:
-
Accurately weigh a small amount of the meloxicam sample (typically 2-5 mg) into an aluminum pan.
-
Seal the pan with a lid. An empty sealed pan is used as a reference.
-
Place the sample and reference pans into the DSC cell.
-
Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere.[25]
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 40 °C to 300 °C).[25]
-
Record the heat flow as a function of temperature.
-
The melting point is identified as the onset or peak of the endothermic event on the DSC thermogram.[7] A sharp endothermic peak is indicative of a crystalline substance.[23]
-
The presence of multiple endothermic or exothermic peaks may indicate the presence of different polymorphic forms or phase transitions.[17]
Visualizations
Mechanism of Action of Meloxicam
The primary mechanism of action of meloxicam involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins.[1] Prostaglandins are key mediators of inflammation, pain, and fever.[1] Meloxicam shows a preferential inhibition for COX-2, the inducible isoform expressed at sites of inflammation, over COX-1, the constitutive isoform involved in physiological functions such as gastric cytoprotection.[1][2]
Experimental Workflow for Saturation Solubility Determination
The following diagram illustrates the logical steps involved in determining the saturation solubility of a compound like meloxicam sodium.
References
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- 2. researchgate.net [researchgate.net]
- 3. Meloxicam CAS#: 71125-38-7 [m.chemicalbook.com]
- 4. Meloxicam Sodium | C14H12N3NaO4S2 | CID 4051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. scbt.com [scbt.com]
- 7. scielo.br [scielo.br]
- 8. Meloxicam | C14H13N3O4S2 | CID 54677470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. ingentaconnect.com [ingentaconnect.com]
- 12. Ankara Üniversitesi Eczacılık Fakültesi Dergisi » Makale » DETERMINATION OF pKa VALUES OF TENOXICAM, PIROXICAM AND MELOXICAM BY RP-HPLC AT 25 ℃ AND 37 ℃ IN THF-WATER BINARY MIXTURES [dergipark.org.tr]
- 13. KR20210007951A - Meloxicam composition, formulation, and preparation method and application thereof - Google Patents [patents.google.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Meloxicam sodium salt hydrate | C14H14N3NaO5S2 | CID 23702962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Analysis of polymorphic contamination in meloxicam raw materials and its effects on the physicochemical quality of drug product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Aqueous Stability and Oral Pharmacokinetics of Meloxicam and Carprofen in Male C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. medkoo.com [medkoo.com]
- 23. researchgate.net [researchgate.net]
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